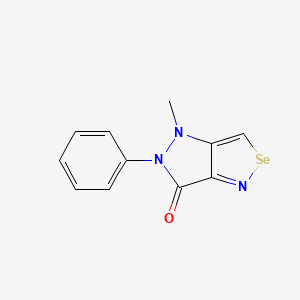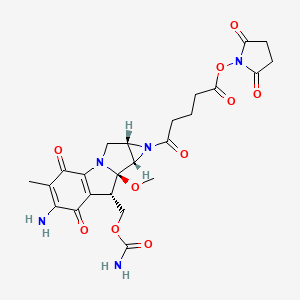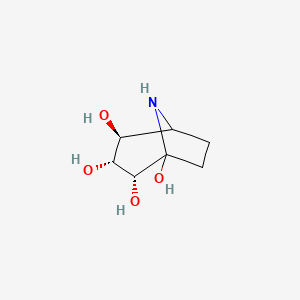
Calystegin B2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calystegine B2 is a naturally occurring nortropane alkaloid found in various plants, particularly in the Solanaceae family. It is known for its potent inhibitory effects on glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound has garnered significant interest due to its potential therapeutic applications in treating diseases such as diabetes and lysosomal storage disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calystegine B2 typically involves multiple steps starting from carbohydrate derivatives. One notable method is the intramolecular Nozaki–Hiyama–Kishi reaction, which constructs the cycloheptanone core of the molecule. This reaction involves the use of a Z-vinyl iodide and an aldehyde, derived from carbohydrate starting materials, to form the desired product . Another method includes the use of ultrasound-assisted zinc-mediated tandem ring opening followed by ring closure metathesis .
Industrial Production Methods
Industrial production of Calystegine B2 is not well-documented, likely due to its complex synthesis and the specificity of its applications. the synthetic routes mentioned above can be scaled up with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Calystegine B2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the nitrogenous bicyclic structure.
Substitution: Substitution reactions can occur at the hydroxyl groups or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
Calystegine B2 has a wide range of scientific research applications:
Mechanism of Action
Calystegine B2 exerts its effects primarily through the inhibition of glycosidases, particularly beta-glucosidase. This inhibition occurs via competitive binding to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates . The molecular targets include various glycosidases involved in carbohydrate metabolism, and the pathways affected include those related to glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
- Calystegine A3
- Calystegine B1
- Calystegine C1
Comparison
Calystegine B2 is unique among its analogs due to its specific inhibitory profile and potency against beta-glucosidase. While other calystegines also inhibit glycosidases, Calystegine B2 has shown higher efficacy in certain biological assays . Additionally, its molecular structure, with specific stereochemistry, contributes to its unique binding interactions and inhibitory effects .
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(2R,3R,4S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol |
InChI |
InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3?,4-,5+,6+,7?/m0/s1 |
InChI Key |
FXFBVZOJVHCEDO-NMACYSKISA-N |
SMILES |
C1CC2(C(C(C(C1N2)O)O)O)O |
Isomeric SMILES |
C1CC2([C@@H]([C@@H]([C@H](C1N2)O)O)O)O |
Canonical SMILES |
C1CC2(C(C(C(C1N2)O)O)O)O |
Synonyms |
1,2,3,4-tetrahydroxy-nor-tropane calystegine B(2) calystegine B(3) calystegine B(4) calystegine B2 calystegine B3 calystegine B4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


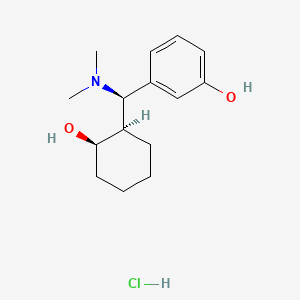
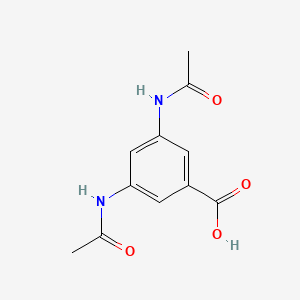

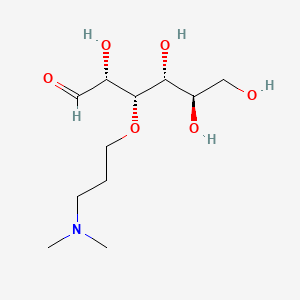
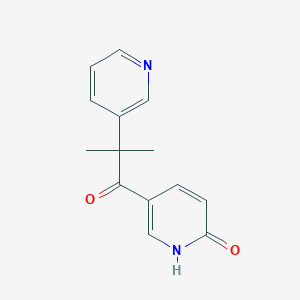



![[(8R,9R,10S,12S)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1215678.png)

